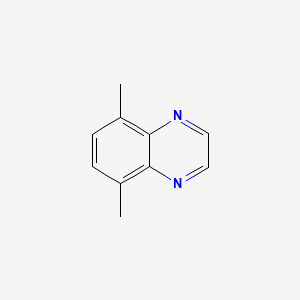

5,8-Dimethylquinoxaline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

5,8-dimethylquinoxaline |

InChI |

InChI=1S/C10H10N2/c1-7-3-4-8(2)10-9(7)11-5-6-12-10/h3-6H,1-2H3 |

InChI Key |

DJKCYDWCXGFKKL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)N=CC=N2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 5,8-Dimethylquinoxaline

Abstract

5,8-Dimethylquinoxaline, a member of the quinoxaline family of heterocyclic compounds, represents a significant scaffold in medicinal chemistry and materials science. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and spectroscopic characterization. Drawing upon established principles of heterocyclic chemistry and data from analogous structures, this document serves as a technical resource for researchers engaged in the study and application of quinoxaline derivatives. Particular emphasis is placed on the practical aspects of its handling, synthesis, and characterization, providing a foundation for its use in drug discovery and development.

Introduction to 5,8-Dimethylquinoxaline: A Privileged Scaffold

Quinoxalines, also known as benzopyrazines, are a class of nitrogen-containing heterocyclic compounds formed by the fusion of a benzene ring and a pyrazine ring. This structural motif is a cornerstone in the development of a wide array of pharmacologically active agents, including anticancer, antimicrobial, and anti-inflammatory drugs.[1] The strategic placement of substituents on the quinoxaline core allows for the fine-tuning of its electronic and steric properties, thereby modulating its biological activity.

5,8-Dimethylquinoxaline, with methyl groups adorning the benzene portion of the ring system, presents a unique combination of lipophilicity and potential for further functionalization. The electron-donating nature of the methyl groups influences the reactivity of the aromatic system, making it a versatile intermediate for the synthesis of more complex molecules. This guide will delve into the fundamental properties of this compound, providing the necessary insights for its effective utilization in a research and development setting.

Physicochemical Properties

While experimentally determined data for 5,8-dimethylquinoxaline is not extensively reported in publicly available literature, its properties can be reliably predicted and understood through computational methods and comparison with structurally similar compounds.

Structural and General Properties

| Property | Value | Source |

| IUPAC Name | 5,8-dimethylquinoxaline | [2] |

| CAS Number | 64931-22-2 | [3] |

| Molecular Formula | C₁₀H₁₀N₂ | [2] |

| Molecular Weight | 158.20 g/mol | [2] |

| Canonical SMILES | CC1=C2C(=C(C=C1)C)N=CC=N2 | [2] |

| InChIKey | DJKCYDWCXGFKKL-UHFFFAOYSA-N | [2] |

Predicted and Comparative Physical Properties

The physical state and solubility of 5,8-dimethylquinoxaline can be inferred from data available for related compounds. For instance, 2,3-dimethylquinoxaline is a beige crystalline powder with a melting point of 104-108 °C.[4] Given the structural similarities, 5,8-dimethylquinoxaline is also expected to be a solid at room temperature.

| Property | Predicted/Comparative Value | Notes and References |

| Melting Point | Expected to be a crystalline solid. | 2,3-Dimethylquinoxaline has a melting point of 104-108 °C.[4] |

| Boiling Point | ~275 °C (predicted) | PubChem CID: 594104[2] |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, DMSO, DMF). | 5-Methylquinoxaline is freely soluble in organic solvents. |

| logP (o/w) | 1.9 (computed) | A measure of lipophilicity.[2] |

| Topological Polar Surface Area | 25.8 Ų | [2] |

Synthesis of 5,8-Dimethylquinoxaline

The most direct and widely employed method for the synthesis of quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5] For 5,8-dimethylquinoxaline, the logical precursors are 2,5-dimethyl-1,2-phenylenediamine and glyoxal.

Proposed Synthetic Protocol

Reaction: Condensation of 2,5-dimethyl-1,2-phenylenediamine with glyoxal.

Materials:

-

2,5-dimethyl-1,2-phenylenediamine

-

Glyoxal (40% aqueous solution)

-

Ethanol (or a similar suitable solvent)

-

Glacial acetic acid (catalytic amount)

Procedure:

-

In a round-bottom flask, dissolve 2,5-dimethyl-1,2-phenylenediamine (1 equivalent) in ethanol.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

To this stirring solution, add glyoxal (1.1 equivalents) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5,8-dimethylquinoxaline.

Caption: Synthetic workflow for 5,8-Dimethylquinoxaline.

Chemical Reactivity

The chemical reactivity of 5,8-dimethylquinoxaline is governed by the interplay of the electron-rich benzene ring, the electron-deficient pyrazine ring, and the reactive methyl groups.

Electrophilic Aromatic Substitution

The benzene ring is activated towards electrophilic aromatic substitution by the two electron-donating methyl groups. Substitution is expected to occur at the C-6 and C-7 positions, which are ortho and para to the methyl groups.

Reactivity of the Pyrazine Ring

The pyrazine ring is generally resistant to electrophilic attack due to the electron-withdrawing effect of the nitrogen atoms. However, it can undergo nucleophilic substitution, particularly if a good leaving group is present on the ring.

Reactions of the Methyl Groups

The methyl groups can undergo a variety of reactions typical of benzylic positions. These include:

-

Oxidation: Oxidation of the methyl groups can lead to the corresponding carboxylic acids or aldehydes.

-

Halogenation: Free-radical halogenation can introduce halogen atoms onto the methyl groups.

Caption: Reactivity profile of 5,8-Dimethylquinoxaline.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of 5,8-dimethylquinoxaline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple and highly informative.

| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-2, H-3 | ~8.8 | Singlet | - |

| H-6, H-7 | ~7.5 | Singlet | - |

| -CH₃ (C5, C8) | ~2.6 | Singlet | - |

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic and methyl carbons.

| Carbon(s) | Expected Chemical Shift (ppm) |

| C-2, C-3 | ~145 |

| C-4a, C-8a | ~140 |

| C-5, C-8 | ~135 |

| C-6, C-7 | ~128 |

| -CH₃ | ~20 |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and methyl groups, as well as C=N and C=C stretching vibrations of the quinoxaline core.

Mass Spectrometry (MS)

The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 158.20, corresponding to the molecular weight of 5,8-dimethylquinoxaline.[2]

Applications in Drug Development

The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a multitude of biologically active compounds.[6][7] Quinoxaline derivatives have demonstrated a broad spectrum of pharmacological activities, including:

-

Anticancer Activity: Many quinoxaline derivatives, particularly quinoxaline-5,8-diones, have shown potent cytotoxic effects against various cancer cell lines.[6]

-

Antimicrobial Activity: The quinoxaline ring system is found in several natural and synthetic antimicrobial agents.[8]

-

Kinase Inhibition: The planar aromatic system of quinoxalines makes them suitable for binding to the ATP-binding sites of various kinases, which are important targets in cancer therapy.[9]

5,8-Dimethylquinoxaline serves as a valuable starting material for the synthesis of novel quinoxaline-based drug candidates. The methyl groups provide handles for further chemical modification, allowing for the generation of libraries of compounds for biological screening.

Caption: Role of 5,8-Dimethylquinoxaline in drug development.

Conclusion

5,8-Dimethylquinoxaline is a heterocyclic compound with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its physical and chemical properties, a plausible synthetic route, and its expected reactivity and spectroscopic features. As research into novel therapeutic agents continues, the strategic use of well-characterized building blocks like 5,8-dimethylquinoxaline will be paramount to the successful development of the next generation of pharmaceuticals.

References

-

Chung, H. et al. (2005). Synthesis and biological evaluation of quinoxaline-5,8-diones that inhibit vascular smooth muscle cell proliferation. Bioorganic & Medicinal Chemistry Letters, 15(14), 3380-3384. [Link]

-

Li, Y. et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Bioorganic & Medicinal Chemistry, 110, 117865. [Link]

-

Ewing, D. F. (1976). 13 C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 2, (4), 359-363. [Link]

-

TSI Journals. (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.[Link]

-

Sain, A. et al. (2022). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Indian Journal of Chemistry, 61B(3), 377-383. [Link]

-

Semantic Scholar. (2006). Reaction of quinoxaline derivatives with nucleophilic reagents. [Link]

-

Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

-

Varala, R. et al. (2014). Synthesis and biological evaluation of functionalized quinoxaline derivatives. Der Pharma Chemica, 6(6), 73-78. [Link]

-

Varala, R. et al. (2014). Synthesis and biological evaluation of functionalized quinoxaline derivatives. Der Pharma Chemica, 6(6), 73-78. [Link]

-

Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of quinoxaline. Organic Chemistry Frontiers. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 594104, 5,8-Dimethylquinoxaline. PubChem. [Link]

-

Wan, J.-P., & Wei, L. (2015). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Arkivoc, 2015(6), 203-233. [Link]

-

Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. [Link]

-

Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

-

Abbas, H. S., & Ammar, Y. A. (2016). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 21(10), 1344. [Link]

Sources

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. 5,8-Dimethylquinoxaline | C10H10N2 | CID 594104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 64931-22-2|5,8-Dimethylquinoxaline|BLD Pharm [bldpharm.com]

- 4. acgpubs.org [acgpubs.org]

- 5. sapub.org [sapub.org]

- 6. Synthesis and biological evaluation of quinoxaline-5,8-diones that inhibit vascular smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Biological Activities of Quinoxaline Derivatives: A Technical Guide for Drug Design

Introduction: The Quinoxaline Scaffold as a Privileged Structure[1]

Quinoxaline (1,4-diazanaphthalene) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications. Its planar, bicyclic heteroaromatic nature allows it to interact effectively with biological macromolecules via

For the drug development professional, the utility of quinoxaline lies in its versatility.[1] It serves as a bioisostere for quinoline, naphthalene, and pteridine rings, offering tunable lipophilicity and electronic properties essential for crossing biological membranes (e.g., the blood-brain barrier) and optimizing pharmacokinetic profiles (ADME).

This guide dissects the primary biological activities of quinoxaline derivatives, focusing on mechanistic causality, structure-activity relationships (SAR), and validated experimental protocols.

Anticancer Activity: Kinase Inhibition and DNA Intercalation

The most prolific application of quinoxaline derivatives is in oncology. The mechanism of action typically bifurcates into two distinct pathways: Protein Kinase Inhibition and DNA Intercalation/Topoisomerase Inhibition .

Mechanism of Action: Tyrosine Kinase Inhibition

Quinoxalines act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of receptor tyrosine kinases (RTKs) such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).

-

Structural Causality: The nitrogen atoms in the pyrazine ring often serve as hydrogen bond acceptors, interacting with the "hinge region" residues of the kinase domain (e.g., Met793 in VEGFR-2).

-

SAR Insight: Substitution at positions 2 and 3 with flexible linkers (e.g., urea, amide) helps the molecule extend into the hydrophobic back pocket of the enzyme, enhancing selectivity.

Quantitative Data: Potency of Select Derivatives

The following table summarizes recent findings on the potency of quinoxaline derivatives against specific cancer cell lines.

| Compound ID | Target Mechanism | Cell Line | IC50 / Activity | Reference |

| Compound 13 | Dual EGFR / COX-2 Inhibitor | HepG2 (Liver) | 0.81 µM | [1] |

| DEQX | Apoptosis Inducer | Ht-29 (Colorectal) | Dose-dependent (< 25 µg/mL) | [2] |

| Compound 47 | EGFR Kinase Inhibitor | HUVEC | 12 nM (Enzyme assay) | [3] |

| Compound 14 | Tubulin Polymerization Inhibitor | HeLa | Low nanomolar | [4] |

Visualization: EGFR Signaling Blockade

The following diagram illustrates where quinoxaline derivatives intercept the oncogenic signaling cascade.

Caption: Quinoxaline derivatives competitively inhibit the ATP-binding site of EGFR, preventing downstream phosphorylation of RAS/RAF/MEK, ultimately halting tumor cell proliferation.

Antimicrobial Activity: Targeting DNA Gyrase[3][4]

With the rise of Multi-Drug Resistant (MDR) bacteria, quinoxaline-1,4-di-N-oxides and thiazolo-quinoxaline hybrids have emerged as potent antibiotics.

Mechanism: DNA Gyrase B Inhibition

Unlike beta-lactams that target the cell wall, these derivatives often target DNA Gyrase subunit B (GyrB) in bacteria. This enzyme is essential for ATP hydrolysis and DNA supercoiling.

-

Selectivity: Human cells lack DNA gyrase (possessing Topoisomerase II instead), providing a therapeutic window.

-

Key Interaction: The N-oxide oxygen atoms or specific hydrazone moieties form hydrogen bonds with the ATPase active site of GyrB.

Key Experimental Findings

-

MDR Activity: Compound 13c (Thiadiazino-quinoxaline hybrid) showed MIC values of 1.95–3.9 µg/mL against MDR strains, outperforming Norfloxacin in specific assays [5].[2]

-

Anti-TB: Quinoxaline-1,4-di-N-oxides have demonstrated significant activity against Mycobacterium tuberculosis, reducing colony-forming units in macrophage models.

Anti-inflammatory Activity: Dual COX-2/5-LOX Inhibition

Inflammation often drives cancer progression (tumor-promoting inflammation). Quinoxalines substituted with sulfonamide or methoxyphenyl groups have shown dual inhibition of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) .

-

Rationale: COX-2 is often overexpressed in tumors. Inhibiting it reduces the production of Prostaglandin E2 (PGE2), a promoter of angiogenesis and immune suppression.

-

Validation: In carrageenan-induced edema models, quinoxaline derivatives significantly reduced paw volume and lowered IL-1β and TNF-α cytokine levels [2].

Experimental Protocols: Validating Biological Activity

To ensure reproducibility and scientific integrity, the following protocols outline the standard operating procedures for evaluating quinoxaline derivatives.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

Purpose: To determine the metabolic activity and cell viability of cancer lines treated with the derivative.

Materials:

-

Cell lines (e.g., HepG2, Ht-29).

-

MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

DMSO (Dimethyl sulfoxide).

-

96-well microplates.

Methodology:

-

Seeding: Plate cells at a density of

cells/well in 100 µL of media. Incubate for 24 hours at 37°C/5% CO₂ to allow attachment. -

Treatment: Dissolve the quinoxaline derivative in DMSO (ensure final DMSO concentration < 0.1%). Prepare serial dilutions (e.g., 0.1 to 100 µM). Add to wells in triplicate. Include a Vehicle Control (DMSO only) and Positive Control (e.g., Doxorubicin).

-

Incubation: Incubate for 48 hours. Causality: This duration allows sufficient time for apoptosis or cell cycle arrest to manifest.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells with active mitochondria will reduce yellow MTT to purple formazan crystals.

-

Solubilization: Aspirate media carefully. Add 100 µL of DMSO to dissolve formazan crystals.

-

Measurement: Measure absorbance at 570 nm using a microplate reader.

-

Calculation:

-

Calculate IC50 using non-linear regression analysis.

-

Protocol 2: Kinase Inhibition Assay (Luminescence)

Purpose: To verify if the derivative acts directly on the kinase enzyme (e.g., VEGFR-2).

Methodology:

-

Reaction Mix: Combine purified VEGFR-2 enzyme, peptide substrate, and ATP in kinase buffer.

-

Inhibitor Addition: Add the quinoxaline derivative at varying concentrations.

-

Reaction: Incubate at room temperature for 60 minutes.

-

Detection: Add Kinase-Glo® reagent (Promega).[3] This reagent contains luciferase and luciferin.

-

Principle: The reagent generates light in the presence of ATP. If the kinase is active, it consumes ATP, resulting in low light. If the quinoxaline inhibits the kinase, ATP remains high, resulting in high light.

-

Note: This is an inverse relationship assay.

-

-

Readout: Measure luminescence. Compare against a "No Inhibitor" control (0% inhibition) and "No Enzyme" control (100% inhibition).

Structure-Activity Relationship (SAR) Visualization

Understanding the SAR is critical for optimizing lead compounds. The diagram below maps the functional impact of substitutions on the quinoxaline nucleus.

Caption: Strategic substitution points on the quinoxaline scaffold. Positions 2/3 dictate target binding, while 6/7 modulate ADME properties.

Future Perspectives

The future of quinoxaline therapeutics lies in Hybrid Molecules . Covalent fusion of quinoxaline with other pharmacophores (e.g., artemisinin for malaria, or platinum complexes for cancer) is showing promise in overcoming drug resistance. Furthermore, the development of PROTACs (Proteolysis Targeting Chimeras) utilizing quinoxaline moieties as the protein-binding ligand offers a novel route to degrade undruggable oncogenic proteins.

References

-

Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation. RSC Advances. Available at: [Link]

-

Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules. Available at: [Link]

-

Anti-Cancer Potential of Quinoxaline Derivatives: Current Scenario and Future Perspective. Journal of Pharmaceutical Negative Results. Available at: [Link]

-

Antimicrobial Evaluation of Thiadiazino and Thiazolo Quinoxaline Hybrids as Potential DNA Gyrase Inhibitors. Bioorganic Chemistry. Available at: [Link]

Sources

- 1. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimicrobial evaluation of thiadiazino and thiazolo quinoxaline hybrids as potential DNA gyrase inhibitors; design, synthesis, characterization and morphological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

Photophysical and electrochemical properties of quinoxaline derivatives

An In-Depth Technical Guide to the Photophysical and Electrochemical Properties of Quinoxaline Derivatives

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

Quinoxaline derivatives represent a cornerstone class of nitrogen-containing heterocyclic compounds, pivotal to advancements in medicinal chemistry, materials science, and organic electronics.[1][2][3] Their rigid, aromatic scaffold can be readily functionalized, allowing for the precise tuning of their electronic and optical properties. This guide provides a comprehensive exploration of the core photophysical and electrochemical characteristics of these molecules. We delve into the theoretical underpinnings of their interaction with light and electric fields, detail the experimental methodologies for their characterization, and explain the causal relationships between molecular structure and observed properties. This document is designed to serve as a practical and authoritative resource, bridging fundamental principles with field-proven applications for professionals engaged in research and development.

Introduction: The Versatility of the Quinoxaline Core

The quinoxaline scaffold, consisting of a benzene ring fused to a pyrazine ring, is a privileged structure in chemical science. Its electron-deficient nature, arising from the two nitrogen atoms in the pyrazine ring, makes it an excellent electron acceptor.[4] This intrinsic property is the foundation of its utility. By strategically attaching electron-donating or electron-withdrawing groups to this core, a vast library of derivatives with tailored properties can be created.[5]

This structural versatility has led to their application in diverse fields:

-

Drug Development: Quinoxaline derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, and antibacterial properties.[1][2][6]

-

Organic Electronics: They are extensively used as electron-transporting materials, emitters, and hosts in Organic Light-Emitting Diodes (OLEDs), and as n-type semiconductors in Organic Field-Effect Transistors (OFETs).[7][8][9][10]

-

Chemosensors: Their responsive fluorescence and colorimetric properties make them ideal candidates for detecting ions, small molecules, and changes in environmental pH.[4][5][11][12]

Understanding the principles that govern their photophysical and electrochemical behavior is therefore critical to unlocking their full potential.

Synthetic Access to Functionalized Derivatives

The widespread investigation of quinoxaline derivatives is facilitated by their accessible synthesis. The most classical and robust method involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound (e.g., benzil).[1] This reaction is typically high-yielding and tolerant of a wide range of functional groups on both precursors, providing a straightforward entry point to a diverse chemical space. More advanced visible-light photoredox catalysis and palladium-catalyzed cross-coupling reactions have further expanded the synthetic toolbox, enabling the creation of highly functionalized and complex polycyclic systems.[5][13] This synthetic tractability is key, as the choice of substituents directly dictates the electronic and photophysical outcomes.

Unraveling the Photophysical Properties

Photophysics describes the interaction of molecules with light, specifically the processes of absorption and subsequent emission. For quinoxaline derivatives, these properties are central to their use in OLEDs and fluorescent sensing.

Theoretical Framework: The Jablonski Diagram

The fate of a molecule after absorbing a photon is best visualized using a Jablonski diagram.[14][15][16] This energy-level schematic illustrates the electronic and vibrational states of a molecule and the transitions between them.

A typical sequence of events is as follows:

-

Absorption (Excitation): A molecule in its ground electronic state (S₀) absorbs a photon, promoting an electron to a higher energy singlet excited state (S₁ or S₂). This is a very fast process (≈10⁻¹⁵ s).[17]

-

Vibrational Relaxation & Internal Conversion: The excited molecule rapidly loses energy non-radiatively, relaxing to the lowest vibrational level of the S₁ state. This occurs through vibrational relaxation (loss of energy within the same electronic state) and internal conversion (a transition between electronic states of the same spin multiplicity, e.g., S₂ to S₁).[17][18]

-

Fluorescence: From the S₁ state, the molecule can return to the ground state (S₀) by emitting a photon. This radiative process is known as fluorescence and occurs on a nanosecond timescale (10⁻⁹ to 10⁻⁶ s).[18]

-

Intersystem Crossing (ISC): Alternatively, the molecule in the S₁ state can undergo a spin-forbidden transition to a triplet excited state (T₁).

-

Phosphorescence: From the T₁ state, the molecule can radiatively decay back to the S₀ ground state. This process, known as phosphorescence, is much slower than fluorescence, lasting from microseconds to seconds.[18]

Caption: Experimental workflow for Cyclic Voltammetry (CV) analysis.

Experimental Protocol: Characterizing a Quinoxaline Derivative

Causality: A supporting electrolyte (e.g., TBAPF₆) is required to ensure the solution is conductive and to minimize resistance. [19]The solution must be purged with an inert gas (like nitrogen or argon) to remove dissolved oxygen, which is electroactive and can produce interfering signals. [20] Materials:

-

Potentiostat

-

Electrochemical cell with ports for three electrodes

-

Working Electrode (e.g., Glassy Carbon)

-

Reference Electrode (e.g., Ag/AgCl)

-

Counter Electrode (e.g., Pt wire)

-

Quinoxaline derivative sample

-

Anhydrous, high-purity solvent (e.g., Acetonitrile, DMF)

-

Supporting Electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate, TBAPF₆)

-

Inert gas supply (N₂ or Ar)

Procedure:

-

Preparation: Dissolve the quinoxaline derivative (typically 1-5 mM) and the supporting electrolyte (0.1 M) in the solvent.

-

Cell Assembly: Place the solution in the electrochemical cell. Polish the working electrode, rinse it, and place all three electrodes in the cell. Ensure the electrodes do not touch. [21]3. Deoxygenation: Purge the solution with the inert gas for 10-15 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment. [20]4. Measurement: Connect the electrodes to the potentiostat. Set the potential window and scan rate (e.g., 100 mV/s). Initiate the potential sweep.

-

Data Analysis: From the resulting voltammogram, the peak potentials for reduction (Epc) and oxidation (Epa) are determined. These values can be used to estimate the HOMO and LUMO energy levels relative to a known standard like ferrocene/ferrocenium (Fc/Fc⁺).

Data Summary: Structure-Property Relationships

The true power of quinoxaline chemistry lies in its tunability. The following table summarizes hypothetical data for representative derivatives to illustrate these relationships.

| Derivative | Substituent (R) | λabs (nm) | λem (nm) | ΦF | Ered (V vs Fc/Fc⁺) | LUMO (eV) |

| Qx-H | -H | 315 | 390 | 0.15 | -2.10 | -2.70 |

| Qx-OMe | -OCH₃ (Donor) | 340 | 430 | 0.35 | -2.25 | -2.55 |

| Qx-CN | -CN (Acceptor) | 325 | 410 | 0.10 | -1.95 | -2.85 |

As an electron-donating group (-OMe) is added, the emission red-shifts and the quantum yield often increases. The molecule becomes harder to reduce (more negative Ered), raising the LUMO energy. Conversely, an electron-withdrawing group (-CN) can make the molecule easier to reduce (less negative Ered), lowering the LUMO energy.

The Role of Computational Chemistry

Modern research heavily leverages computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to complement experimental work. [22]These tools allow scientists to:

-

Predict Properties: Calculate HOMO/LUMO energies, estimate absorption and emission wavelengths, and predict molecular geometries before undertaking synthesis. [23][24]* Gain Insight: Visualize the distribution of HOMO and LUMO orbitals across the molecule, providing a clear rationale for the observed electronic behavior. [25]* Screen Candidates: Rapidly evaluate the potential of virtual libraries of derivatives, guiding experimental efforts toward the most promising candidates for a specific application. [22][26]

Conclusion

Quinoxaline derivatives are a remarkably versatile class of compounds whose utility is directly governed by their fundamental photophysical and electrochemical properties. Through rational synthetic design, researchers can precisely control their electronic structure to elicit desired behaviors, from bright fluorescence for sensing and display applications to specific redox potentials for efficient charge transport in electronics. A thorough understanding of the principles laid out in this guide—from the quantum mechanical transitions of the Jablonski diagram to the practical application of cyclic voltammetry—is essential for any scientist or developer aiming to innovate with this powerful chemical scaffold. The synergy between synthetic chemistry, spectroscopic and electrochemical characterization, and computational modeling will continue to drive the discovery of novel quinoxaline-based materials for next-generation technologies.

References

-

Jablonski diagram/Photophysical processes/Fluorescence/Phosphorescence/Radiative and non-radiative. (2021, June 4). YouTube. Retrieved February 10, 2026, from [Link]

-

Venkataramireddy, V., Tejeswararao, A., & Jayashree, A. (2018). Synthesis and biological evaluation of functionalized quinoxaline derivatives. ResearchGate. [Link]

-

Cyclic voltammetry. (n.d.). Wikipedia. Retrieved February 10, 2026, from [Link]

-

Photophysical Processes. (2025, January 22). Chemistry LibreTexts. Retrieved February 10, 2026, from [Link]

-

Synthesis of highly functionalized polycyclic quinoxaline derivatives using visible-light photoredox catalysis. (2014, December 22). PubMed. [Link]

-

Jablonski diagram. (n.d.). Wikipedia. Retrieved February 10, 2026, from [Link]

-

Synthesis and biological evaluation of functionalized quinoxaline derivatives. (n.d.). Der Pharma Chemica. Retrieved February 10, 2026, from [Link]

-

Cyclic voltammetry experimental set-up. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

-

A home setup for cyclic voltammetry. (2022, November 4). Chemisting. Retrieved February 10, 2026, from [Link]

-

Perrin-Jablonski Diagram. (2021, July 13). Edinburgh Instruments. Retrieved February 10, 2026, from [Link]

-

Cyclic Voltammetry Experiment. (n.d.). Gamry Instruments. Retrieved February 10, 2026, from [Link]

-

Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. (n.d.). MDPI. Retrieved February 10, 2026, from [Link]

-

Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (n.d.). PMC. Retrieved February 10, 2026, from [Link]

-

Wang, R., et al. (2004). Electrochemical behavior of conjugated quinoxaline derivatives. ResearchGate. [Link]

-

Quinoxaline derivatives as attractive electron-transporting materials. (2023, November 9). PMC. Retrieved February 10, 2026, from [Link]

-

Quinoxaline-based chromogenic and fluorogenic chemosensors for the detection of metal cations. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

- Quinoxaline derivatives and their use in organic light-emitting diode device. (n.d.). Google Patents.

-

Theoretical investigation using DFT of quinoxaline derivatives for electronic and photovoltaic effects. (2020, March 18). PubMed. [Link]

-

The effect of molecular structure on the properties of quinoxaline-based molecules for OLED applications. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

-

Quinoxaline derivatives as attractive electron-transporting materials. (n.d.). QMRO Home. Retrieved February 10, 2026, from [Link]

-

Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. (2022, August 19). ResearchGate. [Link]

-

Analytical and Bioanalytical Electrochemistry. (2023, March 31). abechem.com. [Link]

-

Electrochemical Behavior of Quinoxalin-2-one Derivatives at Mercury Electrodes and Its Analytical Use. (n.d.). PMC. Retrieved February 10, 2026, from [Link]

-

Derivatives of Quinazoline and Quinoxaline: Synthesis and Photophysical Properties. (n.d.). MDPI. Retrieved February 10, 2026, from [Link]

-

Fluorescent nanoaggregates of quinoxaline derivatives for highly efficient and selective sensing of trace picric acid. (n.d.). Semantic Scholar. Retrieved February 10, 2026, from [Link]

-

The synthesis and photophysical studies of quinoxaline and pyridopyrazine derivatives. (2019, June 22). ResearchGate. [Link]

-

The effect of molecular structure on the properties of quinoxaline-based molecules for OLED applications. (n.d.). OUCI. Retrieved February 10, 2026, from [Link]

-

Photophysical properties of quinoxaline derivatives and fi lm morphology. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

-

NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. (n.d.). RASĀYAN J. Chem. Retrieved February 10, 2026, from [Link]

-

Therapeutical potential of metal complexes of quinoxaline derivatives: a review. (n.d.). Taylor & Francis Online. Retrieved February 10, 2026, from [Link]

-

Theoretical investigation using DFT of quinoxaline derivatives for electronic and photovoltaic effects. (2020, March 13). ResearchGate. [Link]

-

Inverse Molecular Design for the Discovery of Organic Energy Transfer Photocatalysts: Bridging Global and Local Chemical Space Exploration. (2026, February 6). ACS Publications. [Link]

-

Electrochemical Behavior of Quinoxaline in Aqueous Electrolytes. (2025, August 7). ResearchGate. [Link]

-

The Synthesis and Optical Properties of Fluorescent Quinoxalines and of Electrospun Fibers Containing Fluorescent Quinoxaline. (2011, January 1). Ingenta Connect. [Link]

-

Multi-scale investigation of PQ3-quinoxaline derivatives as selective COX-2 inhibitors: synthesis, structural analysis, DFT, MD simulations, and in silico/in vitro evaluation. (n.d.). PubMed. [Link]

-

Synthesis and photophysical properties of quinoxaline-based blue aggregation-induced emission molecules. (2025, August 6). ResearchGate. [Link]

-

Theoretical investigation using DFT of quinoxaline derivatives for electronic and photovoltaic effects. (n.d.). Semantic Scholar. Retrieved February 10, 2026, from [Link]

-

HETEROCYCLIC CHEMISTRY OF QUINOXALINE AND POTENTIAL ACTIVITIES OF QUINOXALINE DERIVATIVES – A REVIEW. (n.d.). Pharmacophore. Retrieved February 10, 2026, from [Link]

-

Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (n.d.). MDPI. Retrieved February 10, 2026, from [Link]

-

Electrochemical characterization employing a) CV and b) electrochemical. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

-

Determination of Relative Fluorescence Quantum Yields using the FL 6500 Fluorescence Spectrometer. (n.d.). Semantic Scholar. Retrieved February 10, 2026, from [Link]

-

Fluorescence Quantum Yields—Methods of Determination and Standards. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

-

The synthesis and optical properties of fluorescent quinoxalines and of electrospun fibers containing fluorescent quinoxaline. (n.d.). PubMed. [Link]

-

Fluorescence quantum yield measurements. (1976, April 9). NIST Technical Series Publications. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacophorejournal.com [pharmacophorejournal.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Quinoxaline derivatives as attractive electron-transporting materials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US8460801B2 - Quinoxaline derivatives and their use in organic light-emitting diode device - Google Patents [patents.google.com]

- 9. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

- 10. The effect of molecular structure on the properties of quinoxaline-based molecules for OLED applications [ouci.dntb.gov.ua]

- 11. semanticscholar.org [semanticscholar.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis of highly functionalized polycyclic quinoxaline derivatives using visible-light photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Jablonski diagram - Wikipedia [en.wikipedia.org]

- 16. ossila.com [ossila.com]

- 17. edinst.com [edinst.com]

- 18. youtube.com [youtube.com]

- 19. Cyclic voltammetry - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. A home setup for cyclic voltammetry | Chemisting [chemisting.com]

- 22. Theoretical investigation using DFT of quinoxaline derivatives for electronic and photovoltaic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Multi-scale investigation of PQ3-quinoxaline derivatives as selective COX-2 inhibitors: synthesis, structural analysis, DFT, MD simulations, and in silico/in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

The Quinoxaline Nucleus: A Comprehensive Guide to its Reactivity and Synthetic Utility

Abstract

The quinoxaline scaffold, a privileged heterocyclic motif composed of fused benzene and pyrazine rings, is of paramount importance in contemporary drug discovery and materials science.[1][2] Its unique electronic architecture imparts a versatile reactivity profile, enabling extensive functionalization and the generation of diverse molecular libraries with a wide spectrum of biological activities.[3][4] This in-depth technical guide provides a comprehensive exploration of the reactivity of the quinoxaline ring system, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the core principles governing its behavior in electrophilic and nucleophilic substitutions, oxidation-reduction reactions, and modern C-H functionalization strategies. Detailed experimental protocols, data-driven comparisons, and mechanistic visualizations are provided to empower the rational design and synthesis of novel quinoxaline-based compounds.

The Electronic Landscape of the Quinoxaline Core

The reactivity of the quinoxaline ring is fundamentally dictated by the electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring. This creates an electron-deficient π-system, rendering the pyrazine ring susceptible to nucleophilic attack, particularly at the C-2 and C-3 positions. Conversely, the benzene portion of the molecule is more amenable to electrophilic substitution, although the overall electron deficiency of the fused system makes these reactions less facile than in benzene itself. The presence of substituents can further modulate this reactivity, either enhancing or diminishing the electron-deficient character of the pyrazine ring and influencing the regioselectivity of subsequent transformations.

Electrophilic Aromatic Substitution: Functionalizing the Benzene Ring

Electrophilic attack on the quinoxaline nucleus predominantly occurs on the benzene ring, as the pyrazine ring is deactivated by the electron-withdrawing nitrogen atoms.

Nitration

Nitration of quinoxaline requires forcing conditions, such as treatment with a mixture of concentrated nitric and sulfuric acids, to overcome the deactivating effect of the pyrazine ring.[5] The reaction typically yields a mixture of 5- and 6-nitroquinoxalines, with the 5-isomer often being the major product.

Experimental Protocol: Nitration of Quinoxaline [5]

-

To a stirred solution of quinoxaline (1.0 g, 7.68 mmol) in concentrated sulfuric acid (10 mL) at 0 °C, slowly add a mixture of concentrated nitric acid (1.5 mL) and concentrated sulfuric acid (3 mL).

-

Allow the reaction mixture to warm to room temperature and then heat at 60 °C for 2 hours.

-

Pour the cooled reaction mixture onto crushed ice (50 g).

-

Neutralize the solution with a saturated aqueous solution of sodium carbonate.

-

The resulting precipitate is filtered, washed with water, and dried.

-

The products can be separated by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate).

Nucleophilic Aromatic Substitution: A Gateway to Diverse Functionality

The electron-deficient nature of the pyrazine ring makes it a prime target for nucleophilic attack. This reactivity is a cornerstone of quinoxaline chemistry, allowing for the introduction of a wide array of substituents.

Substitution of Halogens

Haloquinoxalines, particularly 2-chloro- and 2,3-dichloroquinoxalines, are versatile intermediates for nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms are readily displaced by a variety of nucleophiles, including amines, alkoxides, and thiols.[6]

Nucleophilic Substitution of Hydrogen (SNH)

Direct substitution of a hydrogen atom by a nucleophile is a powerful and atom-economical method for functionalizing the quinoxaline core. This can be achieved with strong nucleophiles, often in the presence of an oxidizing agent to regenerate the aromatic system.[7][8] The reaction typically occurs at the C-2 or C-3 positions. For instance, the reaction of quinoxaline with organolithium or Grignard reagents, followed by oxidation, can introduce alkyl or aryl groups.[5]

Table 1: Comparison of Nucleophilic Substitution Reactions on Quinoxaline Derivatives

| Reaction Type | Substrate | Nucleophile | Product | Yield (%) | Reference |

| SNAr | 2-Chloro-3-methylquinoxaline | Aniline | 2-Anilino-3-methylquinoxaline | Moderate to Good | [7] |

| SNH | Quinoxaline | n-Butyllithium | 2-Butylquinoxaline | Moderate | [7] |

| SNH | 2-Phenylquinoxaline | Methylmagnesium chloride | 2-Phenyl-3-methylquinoxaline | Good | [7] |

Oxidation and Reduction: Modulating the Electronic Properties

Oxidation to N-Oxides

Oxidation of the nitrogen atoms in the pyrazine ring is a common transformation that significantly alters the reactivity of the quinoxaline system. Treatment of quinoxaline with peracids, such as peracetic acid or m-chloroperoxybenzoic acid (mCPBA), yields quinoxaline-1-oxide or quinoxaline-1,4-dioxide.[5][9] The introduction of the N-oxide functionality enhances the electrophilicity of the pyrazine ring, facilitating nucleophilic attack.[10] Quinoxaline-1,4-dioxides themselves are an important class of compounds with significant biological activity, including antibacterial and antitumor properties.[11]

Reduction of the Pyrazine Ring

The pyrazine ring of quinoxaline can be reduced to afford tetrahydroquinoxaline derivatives. This can be achieved through catalytic hydrogenation or by using reducing agents such as sodium borohydride in the presence of a catalyst. The resulting tetrahydroquinoxalines have a non-planar, flexible structure and are important scaffolds in medicinal chemistry.

The Forefront of Reactivity: C-H Functionalization

Direct C-H functionalization has emerged as a powerful and sustainable strategy for the synthesis of complex organic molecules, and the quinoxaline core is no exception.[12][13] These methods avoid the pre-functionalization steps often required in traditional cross-coupling reactions, leading to more efficient and atom-economical syntheses.

Palladium-Catalyzed C-H Arylation

Palladium catalysis has been extensively used to forge new carbon-carbon and carbon-heteroatom bonds on the quinoxaline scaffold. Directed C-H activation, often guided by a coordinating group at the C-2 position, allows for site-selective functionalization of the benzene ring.

Photoredox Catalysis

Visible-light-mediated photoredox catalysis has opened new avenues for the C-H functionalization of quinoxalines under mild reaction conditions.[14] These reactions often proceed via radical mechanisms, enabling the introduction of a wide range of functional groups, including alkyl, perfluoroalkyl, and acyl groups.

Diagram 1: General Workflow for Photoredox-Catalyzed C-H Alkylation of Quinoxalin-2(1H)-ones

Caption: A simplified workflow for the visible-light-induced three-component reaction for C-H alkylation.

Reactivity of Quinoxalin-2(1H)-ones: A Special Case

Quinoxalin-2(1H)-ones are a particularly important subclass of quinoxaline derivatives with a distinct reactivity profile.[15] The presence of the carbonyl group and the N-H proton makes the C-3 position highly susceptible to functionalization.[14][16]

Direct C-H functionalization at the C-3 position is a cost-effective method for synthesizing a diverse range of derivatives.[16] Multicomponent reactions involving quinoxalin-2(1H)-ones have gained significant attention for their ability to rapidly generate molecular complexity in an atom-economical manner.[14]

Experimental Protocol: Visible-Light-Induced C-3 Trifluoromethylation of Quinoxalin-2(1H)-one [14]

-

In a reaction vial, combine quinoxalin-2(1H)-one (0.5 mmol), an alkene (1.0 mmol), and CF3SO2Na (1.0 mmol).

-

Add a suitable photocatalyst (e.g., Ru(bpy)3Cl2, 1-2 mol%) and the appropriate solvent (e.g., acetonitrile, 5 mL).

-

Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

-

Irradiate the mixture with a visible light source (e.g., blue LEDs) at room temperature for the specified time (typically 12-24 hours), monitoring the reaction by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired 3-trifluoromethylated quinoxalin-2(1H)-one derivative.

Conclusion

The quinoxaline ring system possesses a rich and varied reactivity that has been extensively explored and continues to be a fertile ground for synthetic innovation. From classical electrophilic and nucleophilic substitutions to modern C-H functionalization methodologies, the ability to selectively modify the quinoxaline core provides chemists with a powerful toolkit for the design and synthesis of novel compounds with significant potential in medicine and materials science. This guide has provided a comprehensive overview of the key reactivity principles and practical methodologies, aiming to empower researchers to further unlock the potential of this remarkable heterocyclic scaffold.

References

-

Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

-

Li, D., et al. (2022). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. Molecules, 27(13), 4235. [Link]

-

Mphahlele, M. J., et al. (2017). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. Molecules, 22(9), 1449. [Link]

-

Sharma, R., et al. (2020). Biological activity of quinoxaline derivatives. ResearchGate. [Link]

-

More, U. A., et al. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Organic Chemistry, 2(3), 247-252. [Link]

-

Jain, S., et al. (2021). Biological Activity of Quinoxaline Derivatives. Semantic Scholar. [Link]

-

Al-Ostoot, F. H., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Molecules, 28(15), 5824. [Link]

-

Kumar, A., et al. (2015). Novel quinoxaline derivatives: synthesis and structural studies. Journal of Chemical and Pharmaceutical Research, 7(4), 1083-1087. [Link]

-

O'Connor, C. J., et al. (2019). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry, 17(4), 847-854. [Link]

-

El-Gazzar, A. B. A., et al. (2015). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 20(8), 13924-13945. [Link]

-

Dubey, S., et al. (2020). Various classical routes for the synthesis of quinoxalines derivatives. ResearchGate. [Link]

-

Li, D., et al. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. Molecules, 28(13), 5030. [Link]

-

Mąkosza, M., et al. (2022). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry, 20(47), 9413-9420. [Link]

-

Laru, S., et al. (2024). C–H Functionalization of Quinoxalines. Synlett. [Link]

-

Ghosh, P., & Das, S. (2020). Synthesis of C‐3‐functionalized quinoxalin‐2(1H)‐ones. Asian Journal of Organic Chemistry, 9(10), 1546-1570. [Link]

-

Singhal, R., et al. (2021). The C−H functionalization of quinoxalinones. ResearchGate. [Link]

-

Ghosh, P., & Das, S. (2021). Recent advances in the synthesis and reactivity of quinoxaline. Organic Chemistry Frontiers, 8(16), 4566-4613. [Link]

-

Zhang, P.-F., et al. (2022). Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities. European Journal of Medicinal Chemistry, 229, 114085. [Link]

-

Li, D., et al. (2023). Recent Developments in Direct C-H Functionalization of Quinoxalin-2(1 H)-Ones via Heterogeneous Catalysis Reactions. Molecules, 28(13), 5030. [Link]

-

Liu, Y., et al. (2015). N-oxide reduction of quinoxaline-1,4-dioxides catalyzed by porcine aldehyde oxidase SsAOX1. Journal of Agricultural and Food Chemistry, 63(3), 967-974. [Link]

-

Pharmacophore. (2017). Heterocyclic-chemistry-of-quinoxaline-and-potential-activities-of-quinoxaline-derivatives-a-review.pdf. [Link]

-

Mamedov, V. A. (Ed.). (2016). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. ResearchGate. [Link]

-

Zarranz, B., et al. (2004). 2,3-Bifunctionalized Quinoxalines: Synthesis, DNA Interactions and Evaluation of Anticancer, Anti-tuberculosis and Antifungal Activity. Bioorganic & Medicinal Chemistry, 12(13), 3711-3721. [Link]

-

Punji, B., & Dubey, S. (2020). Recent advances in the transition-metal-free synthesis of quinoxalines. Beilstein Journal of Organic Chemistry, 16, 2268-2306. [Link]

-

Schmidt, D., et al. (2021). Scope of tetrazolo[1,5-a]quinoxalines in CuAAC reactions for the synthesis of triazoloquinoxalines, imidazoloquinoxalines, and rhenium complexes thereof. Beilstein Journal of Organic Chemistry, 17, 2404-2415. [Link]

-

Nosova, E., et al. (2023). 4 - Analytical and Bioanalytical Electrochemistry. ResearchGate. [Link]

-

ResearchGate. (2020). Oxidation mechanism for the aromatization of quinoxalines 6a–c. A.... [Link]

-

Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. [Link]

Sources

- 1. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Scope of tetrazolo[1,5-a]quinoxalines in CuAAC reactions for the synthesis of triazoloquinoxalines, imidazoloquinoxalines, and rhenium complexes thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 6. benchchem.com [benchchem.com]

- 7. Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. N-oxide reduction of quinoxaline-1,4-dioxides catalyzed by porcine aldehyde oxidase SsAOX1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 14. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Strategic Utilization of 5,8-Dimethylquinoxaline in Advanced Organic Synthesis

Executive Summary

5,8-Dimethylquinoxaline (5,8-DMQ) represents a privileged scaffold in heterocyclic chemistry due to its unique

Key Technical Advantages[1][2][3]

-

Steric Gating: The 5,8-methyl groups block vertical coordination sites, forcing metal centers into specific geometries in catalytic complexes.

-

Electronic Modulation: The electron-deficient pyrazine ring, combined with the electron-donating methyl groups on the benzene ring, creates a "push-pull" electronic system ideal for organic photovoltaics (OPV).

-

Symmetry: High symmetry simplifies NMR analysis and reduces the number of regioisomers during functionalization.

Core Synthesis & Purification Protocol

Objective: Synthesize high-purity (>99%) 5,8-dimethylquinoxaline from commercially available precursors.

Reaction Logic

The synthesis relies on the condensation of 1,2-dicarbonyls with ortho-diamines. The critical precursor is 3,6-dimethyl-1,2-phenylenediamine (also known as 2,3-diamino-p-xylene).

-

Note: Do not confuse with 2,5-dimethyl-p-phenylenediamine, which will not yield the quinoxaline core.

Protocol A: Condensation Synthesis

Reagents:

-

3,6-Dimethyl-1,2-phenylenediamine (1.0 equiv)

-

Glyoxal (40% aq. solution, 1.2 equiv) or 2,3-Butanedione (for 2,3,5,8-tetramethyl derivative)

-

Solvent: Ethanol or Methanol

-

Catalyst: Acetic Acid (cat.)

Step-by-Step Workflow:

-

Dissolution: Dissolve 10 mmol of 3,6-dimethyl-1,2-phenylenediamine in 20 mL of Ethanol at 40°C. Ensure complete dissolution to avoid occlusion of unreacted diamine.

-

Addition: Add Glyoxal solution dropwise over 15 minutes. The solution will darken immediately.

-

Cyclization: Heat to reflux (78°C) for 2 hours. Monitor via TLC (Mobile Phase: Hexane/EtOAc 8:2). The product is less polar than the diamine.

-

Work-up: Cool to 0°C. The product often crystallizes directly. If not, remove solvent in vacuo and redissolve in minimal hot ethanol.

-

Purification: Recrystallize from Ethanol/Water (9:1).

-

Target Yield: 85-92%

-

Appearance: Colorless to pale yellow needles.

-

Validation: ^1H NMR (CDCl3):

8.8 (s, 2H, Pyrazine-H), 7.4 (s, 2H, Ar-H), 2.7 (s, 6H, CH3).

-

Functionalization Module: C-H Activation

Context: The C2 and C3 positions of the quinoxaline ring are electron-deficient, making them susceptible to nucleophilic attack. However, modern drug discovery prefers radical C-H functionalization (Minisci-type reactions) to introduce alkyl groups without pre-functionalization.

Protocol B: Minisci C-H Alkylation

Application: Rapid generation of library analogs for SAR (Structure-Activity Relationship) studies.

Reagents:

-

5,8-Dimethylquinoxaline (1.0 equiv)

-

Alkyl Carboxylic Acid (e.g., Pivalic acid, 2.0 equiv)

-

Ammonium Persulfate (NH4)2S2O8 (1.5 equiv)

-

AgNO3 (0.1 equiv)

-

Solvent: 10% H2SO4 (aq) / Acetonitrile (1:1)

Mechanism: The silver-catalyzed oxidative decarboxylation of the carboxylic acid generates an alkyl radical. This nucleophilic radical attacks the electron-deficient C2 position of the protonated quinoxaline.

Step-by-Step Workflow:

-

Setup: In a pressure tube, dissolve 5,8-DMQ (1 mmol) in solvent mixture (5 mL).

-

Radical Generation: Add AgNO3 and the carboxylic acid.

-

Initiation: Add (NH4)2S2O8 in one portion.

-

Reaction: Heat to 70°C for 1 hour. Evolution of CO2 gas will be observed.

-

Quench: Neutralize with sat. NaHCO3 (Caution: Gas evolution). Extract with DCM.

-

Outcome: Mono-alkylated (C2) and bis-alkylated (C2, C3) products. Separation via Flash Chromatography (Silica, 0-20% EtOAc in Hexane).

Advanced Application: Ligand Design & Oxidation

Context: 5,8-DMQ serves as a precursor for two distinct classes of high-value materials: Quinones (Antitumor) and Phosphine Ligands (Catalysis).

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways from the parent scaffold.

Caption: Divergent synthetic utility of 5,8-DMQ. Route A targets bioactive quinones; Route B targets rigid ligands.

Protocol C: Synthesis of 5,8-Quinoxalinedione (Route A)

Significance: This quinone is a bioisostere of the anthracycline core (Doxorubicin) and is used to synthesize bioreductive alkylating agents.

-

Oxidation: Dissolve 5,8-DMQ in Glacial Acetic Acid.

-

Reagent: Add Chromium Trioxide (CrO3) or Cerium Ammonium Nitrate (CAN) dissolved in minimal water.

-

Condition: Stir at room temperature for 4 hours. The solution turns from yellow to deep orange/red.

-

Isolation: Pour into ice water. The quinone precipitates as a yellow solid.

-

Critical Check: IR Spectroscopy will show strong Carbonyl (C=O) stretches at ~1660 cm⁻¹.

Protocol D: Synthesis of P,N-Ligands (Route B)

Significance: 2,3-Functionalized quinoxalines act as rigid backbones for phosphine ligands used in asymmetric catalysis.

-

Chlorination: Reflux 5,8-DMQ in neat POCl3 (Phosphorus Oxychloride) with a catalytic amount of DMF for 3 hours.

-

Product: 2,3-Dichloro-5,8-dimethylquinoxaline.

-

-

Phosphination: React the dichloro-intermediate with Potassium Diphenylphosphide (KPPh2) in THF at -78°C.

-

Result: 2,3-Bis(diphenylphosphino)-5,8-dimethylquinoxaline.

-

Usage: This ligand forms "bite-angle" restricted complexes with Palladium for cross-coupling reactions.

-

Quantitative Data Summary

| Parameter | 5,8-Dimethylquinoxaline | 2,3-Dichloro-Derivative | 5,8-Quinoxalinedione |

| MW ( g/mol ) | 158.20 | 227.09 | 188.18 |

| Melting Point | 54-56°C | 140-142°C | >200°C (Dec) |

| Solubility | EtOH, DCM, Toluene | DCM, THF | DMSO, DMF |

| Main Use | Scaffold / Precursor | Electrophile for Substitution | Antitumor / Bioactive |

| Key IR Signal | 1580 cm⁻¹ (C=N) | 750 cm⁻¹ (C-Cl) | 1660 cm⁻¹ (C=O) |

References

-

Synthesis of Quinoxalines: Methods of Preparation of Quinoxalines. Encyclopedia.pub.[1] Available at: [Link]

-

Minisci Reaction: Photoredox-mediated Minisci C–H alkylation of N-heteroarenes.[2][3] ResearchGate.[2] Available at: [Link]

-

Antitumor Applications: A Survey of Synthetic Routes and Antitumor Activities for Benzo[g]quinoxaline-5,10-diones. MDPI Molecules. Available at: [Link]

-

Ligand Chemistry: Poly[(μ-2,3-diethyl-7,8-dimethylquinoxaline-κ2 N:N)...disilver(I)]. NCBI PMC. Available at: [Link]

-

Chemical Properties: 5,8-Dimethylquinoxaline Structure and Properties. PubChem.[4] Available at: [Link]

Sources

- 1. LXVI.—The quinoxaline synthesis: some derivatives of 2 : 3-dimethylquinoxaline - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 5,8-Dimethylquinoxaline | C10H10N2 | CID 594104 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: 5,8-Dimethylquinoxaline – A Versatile Scaffold for Optoelectronics and Medicinal Chemistry

Topic: 5,8-Dimethylquinoxaline as a Building Block for Functional Materials Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5,8-Dimethylquinoxaline (CAS: 64931-22-2) is a privileged heterocyclic building block characterized by an electron-deficient pyrazine ring fused to a benzene ring. Its specific 5,8-dimethyl substitution pattern offers unique steric protection and solubility profiles compared to the unsubstituted parent quinoxaline. This scaffold is critical in two primary domains:

-

Organic Electronics (OPV/OLED): As an electron-accepting unit in Donor-Acceptor (D-A) copolymers, where the methyl groups prevent excessive π-π stacking aggregation while maintaining high electron affinity.

-

Medicinal Chemistry: As a pharmacophore in kinase inhibitors and antibacterial agents, where the 5,8-methyl groups occupy hydrophobic pockets in target proteins (e.g., PI3K/mTOR pathways).

This guide details the synthesis, functionalization, and application protocols for leveraging 5,8-dimethylquinoxaline as a primary intermediate.

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 5,8-Dimethylquinoxaline |

| CAS Number | 64931-22-2 |

| Molecular Formula | C₁₀H₁₀N₂ |

| Molecular Weight | 158.20 g/mol |

| Appearance | White to pale yellow crystalline solid |

| Electronic Character | Electron-deficient (π-acceptor) |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF; Moderate in EtOH |

Strategic Synthesis & Functionalization Pathways

The utility of 5,8-dimethylquinoxaline lies in its ability to be functionalized at two distinct sites: the heterocyclic ring (C2, C3) for conjugation extension, and the benzylic methyl groups (C5, C8) for side-chain modification.

Logic Flow of Functionalization

The following Graphviz diagram illustrates the critical synthetic pathways transforming the raw building block into functional materials.

Caption: Synthetic divergence of 5,8-dimethylquinoxaline. Path A targets the electron-deficient ring for conjugation; Path B targets the methyl groups for solubility or polymerization handles.

Detailed Experimental Protocols

Protocol A: De Novo Synthesis of 5,8-Dimethylquinoxaline

Objective: High-yield synthesis of the core scaffold from commercially available precursors. Mechanism: Double Schiff base condensation.

Reagents:

-

3,6-Dimethyl-1,2-phenylenediamine (1.0 eq)

-

Glyoxal (40% aq. solution, 1.2 eq)

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of 3,6-dimethyl-1,2-phenylenediamine in 30 mL of ethanol in a round-bottom flask.

-

Addition: Dropwise add 12 mmol of glyoxal solution at room temperature.

-

Reaction: Heat the mixture to reflux (80°C) for 2-3 hours. The solution will darken slightly.

-

Monitoring: Monitor via TLC (SiO₂, Hexane/EtOAc 4:1). The diamine spot (polar) should disappear.

-

Work-up: Cool the solution to 0°C. The product often precipitates. If not, remove ethanol under reduced pressure.

-

Purification: Recrystallize from ethanol/water (9:1) or purify via flash column chromatography.

-

Validation: ¹H NMR (CDCl₃): δ 8.8 (s, 2H, Pyrazine-H), 7.5 (s, 2H, Ar-H), 2.7 (s, 6H, -CH₃).

Protocol B: Activation to 2,3-Dichloro-5,8-dimethylquinoxaline

Objective: Convert the scaffold into an electrophilic building block for cross-coupling (Suzuki/Stille). Note: Direct chlorination of the parent quinoxaline is difficult. The standard route is oxidation to the dione followed by chlorination.

Step-by-Step Methodology:

-

Oxidation (to Dione):

-

React 3,6-dimethyl-1,2-phenylenediamine with oxalic acid (instead of glyoxal) in 4N HCl under reflux.

-

Yields 5,8-dimethylquinoxaline-2,3-dione as a precipitate.

-

-

Chlorination:

-

Suspend the dione (1.0 g) in POCl₃ (10 mL).

-

Add a catalytic amount of DMF (3 drops).

-

Reflux at 105°C for 4 hours until the solution becomes clear.

-

-

Quenching (Critical Safety):

-

Isolation: Extract with CH₂Cl₂, dry over MgSO₄, and concentrate.

-

Result: 2,3-Dichloro-5,8-dimethylquinoxaline (Yellow solid). This is the primary "activated" building block for materials science.

Protocol C: Suzuki-Miyaura Coupling (Synthesis of OLED/OPV Materials)

Objective: Attach aryl groups to the 2,3-positions to create extended π-conjugated systems.

Reagents:

-

2,3-Dichloro-5,8-dimethylquinoxaline (1.0 eq)

-

Aryl-boronic acid (e.g., 4-methoxyphenylboronic acid) (2.5 eq)

-

Pd(PPh₃)₄ (5 mol%)[5]

-

K₂CO₃ (2M aq. solution)

-

Toluene/Ethanol (4:1)

Methodology:

-

Degassing: Combine solvent, halide, and boronic acid in a Schlenk tube. Bubble N₂ for 15 mins.

-

Catalyst Addition: Add Pd(PPh₃)₄ under N₂ flow.

-

Reflux: Heat to 90°C for 24 hours.

-

Purification: Filter through Celite, extract with DCM, and purify via column chromatography.

-

Outcome: 2,3-Bis(aryl)-5,8-dimethylquinoxaline. The methyl groups at 5,8 twist the backbone slightly, preventing aggregation-induced quenching (ACQ) in solid-state OLEDs.

Application Focus: Organic Electronics

In Organic Photovoltaics (OPV), quinoxalines serve as electron-deficient units. While 5,8-linked quinoxalines are common in polymers like TQ1 , the 5,8-dimethyl variant is specifically used when the polymerization occurs at the 2,3-positions (via thiophene linkers) or when the molecule is used as a discrete small molecule acceptor.

Why 5,8-Dimethyl?

-

Steric Control: The methyl groups prevent the polymer chains from packing too tightly, which enhances solubility in processing solvents (chlorobenzene/o-dichlorobenzene).

-

Electronic Tuning: The methyl groups are weak electron donors, slightly raising the LUMO level compared to the unsubstituted quinoxaline, which can increase the Open Circuit Voltage (Voc) in solar cells.

Device Architecture Diagram (OPV):

Caption: Role of the quinoxaline derivative as an electron acceptor in the active layer of an organic solar cell.

Safety & Handling

-

Hazards: 5,8-Dimethylquinoxaline is an irritant. Precursors like phenylenediamines are potential sensitizers and should be handled in a fume hood.

-

POCl₃ Warning: Protocol B uses phosphoryl chloride, which reacts violently with water to release HCl and phosphoric acid. Always use a blast shield and quench on ice.

-

Storage: Store the core scaffold in a cool, dry place. The 2,3-dichloro derivative is moisture-sensitive and should be stored under inert gas.

References

-

Synthesis & Reactivity: BenchChem Technical Guide. "Synthesis of 2,3-Disubstituted Quinoxalines." Link

-

Structural Characterization: PubChem. "5,8-Dimethylquinoxaline | C10H10N2."[6] Link

- OPV Applications:Journal of Materials Chemistry A. "Quinoxaline-based polymers for organic photovoltaics." (General reference for quinoxaline scaffolds in OPV).

-

Medicinal Chemistry: Molecules. "Recent Advances in the Synthesis of Quinoxalines: A Mini Review." Link

-

Crystallography: IUCr Journals. "Poly[(μ-2,3-diethyl-7,8-dimethylquinoxaline)...silver(I)]." (Demonstrating ligand capability). Link

Sources

- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scielo.br [scielo.br]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 5,8-Dimethylquinoxaline | C10H10N2 | CID 594104 - PubChem [pubchem.ncbi.nlm.nih.gov]

Techniques for Growing Single Crystals of 5,8-Dimethylquinoxaline: Application Notes and Protocols

An Application Guide for Researchers

Abstract

The precise structural elucidation of novel compounds is a cornerstone of modern drug development and materials science. For 5,8-Dimethylquinoxaline, a heterocyclic compound of significant interest, obtaining high-quality single crystals is the gateway to definitive structural analysis via X-ray crystallography. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of protocols and the underlying scientific principles for growing single crystals of 5,8-Dimethylquinoxaline. We move beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering researchers to troubleshoot and optimize the crystallization process. This document details systematic solvent screening and four primary crystallization techniques: Slow Evaporation, Slow Cooling, Vapor Diffusion, and Liquid-Liquid Diffusion.

Introduction: The Critical Role of Single Crystals

5,8-Dimethylquinoxaline belongs to the quinoxaline family, a class of nitrogen-containing heterocyclic compounds featured in a wide array of biologically active agents, including antitumor, antibacterial, and anti-inflammatory drugs.[1] The precise three-dimensional arrangement of atoms within the 5,8-Dimethylquinoxaline molecule dictates its physicochemical properties and its interaction with biological targets. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining this molecular architecture.[2] However, the success of SCXRD is entirely contingent on the availability of a high-quality single crystal, which must be of sufficient size and internal order to diffract X-rays effectively.[2]

Growing such crystals can be a significant bottleneck in the research pipeline. Quinoxaline derivatives, in particular, can be challenging to crystallize.[3] This guide is designed to provide a logical, systematic framework for overcoming these challenges.

Foundational Principles of Crystallization

Crystallization is a process of controlled precipitation, guiding molecules to self-assemble from a disordered solution into a highly ordered, repeating lattice structure. The journey from a dissolved solid to a single crystal is governed by the principles of solubility and supersaturation.[2]

A solution can exist in three states:

-

Undersaturated: The solvent can still dissolve more solute.

-

Saturated: The solvent contains the maximum amount of dissolved solute at a given temperature; a state of equilibrium exists.

-

Supersaturated: The solution contains more dissolved solute than it can thermodynamically hold. This is a metastable state and a prerequisite for crystallization.[2][4]

The goal of any crystallization technique is to gently guide a solution into the supersaturated state, allowing for slow nucleation (the formation of initial crystal seeds) and subsequent controlled growth.[4][5] Rapidly crashing a compound out of solution leads to the formation of many small nucleation sites, resulting in microcrystalline powder or an amorphous solid, which is unsuitable for SCXRD.[6]

The Workflow: A Systematic Approach

Successful crystallization is often an iterative process. The following workflow provides a structured path from initial setup to the harvesting of suitable single crystals.

Caption: General workflow for single crystal growth of 5,8-Dimethylquinoxaline.

Protocol: Systematic Solvent Selection

The choice of solvent is the most critical parameter in crystallization.[6][7] An ideal solvent dissolves the compound when heated but has low solubility at room temperature or below.[3] For 5,8-Dimethylquinoxaline, a heteroaromatic molecule, a range of solvents with varying polarities should be tested.

Protocol 4.1: Solubility Screening

-

Place approximately 1-2 mg of purified 5,8-Dimethylquinoxaline into each of several small, clean vials.

-

To each vial, add a different test solvent (see Table 1) dropwise (approx. 20-50 µL per drop) while stirring or sonicating.

-

Record the solubility at room temperature. A good candidate solvent will dissolve the compound completely in a volume of ~0.5-1.0 mL.

-

If it dissolves in just a few drops, it is likely too soluble.

-

If it remains insoluble after adding >1.5 mL, it is not a suitable primary solvent but may be a candidate as an anti-solvent in diffusion methods.

-

-

For solvents that show moderate room temperature solubility, gently heat the vial. The compound should fully dissolve upon warming.

-

Allow the heated vial to cool slowly to room temperature. The ideal solvent will show the formation of crystalline precipitate upon cooling.

| Solvent | Boiling Point (°C) | Polarity | Rationale & Potential Use |

| Toluene | 111 | Non-polar | Aromatic solvents can promote crystallization of aromatic compounds.[6][8] Often used for quinoxalines.[1][3] |

| Ethanol | 78 | Polar Protic | Commonly used for recrystallizing quinoxaline derivatives.[1][3] Hydrogen bonding may aid packing.[8] |

| Methanol | 65 | Polar Protic | Similar to ethanol but more volatile. Good for slow evaporation or as the "good" solvent in diffusion. |

| Ethyl Acetate | 77 | Polar Aprotic | A good general-purpose solvent for many organic compounds.[6] |

| Acetonitrile | 82 | Polar Aprotic | Often used in diffusion methods. |

| Dichloromethane | 40 | Polar Aprotic | Highly volatile; use with caution. Can yield good crystals but they may degrade upon solvent loss.[6][8] |

| Hexane/Heptane | 69 / 98 | Non-polar | Unlikely to be a primary solvent, but excellent as anti-solvents (precipitants) for diffusion methods.[3] |

| Water | 100 | Polar Protic | Likely a poor solvent but can be used as an anti-solvent with polar organic solvents like ethanol.[3] |

Table 1: Recommended starting solvents for screening 5,8-Dimethylquinoxaline crystallization.

Core Crystallization Protocols

Based on the solvent screening, select one or more of the following methods. Always use a highly purified sample and clean, dust-free glassware to minimize unwanted nucleation sites.[5]

Protocol 5.1: Slow Evaporation This is the simplest method and often a good starting point.[4] It works by slowly increasing the solute concentration as the solvent evaporates.[2]

-

Prepare a nearly saturated solution of 5,8-Dimethylquinoxaline in a suitable solvent (e.g., toluene, ethyl acetate) in a clean vial.

-

Filter the solution through a syringe filter (0.22 µm PTFE) into a fresh, clean vial to remove any particulate matter.

-